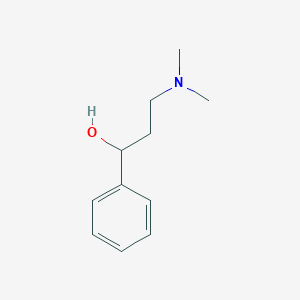

3-(Dimethylamino)-1-phenylpropan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 13.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELGOYBSKBKQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970883 | |

| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5554-64-3 | |

| Record name | α-[2-(Dimethylamino)ethyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5554-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-dimethylamino-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predominant synthetic pathway for 3-(dimethylamino)-1-phenylpropan-1-ol, a valuable intermediate in the synthesis of various pharmaceutical compounds. This document details the core chemical reactions, provides step-by-step experimental protocols, and presents quantitative data to support researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a key building block in medicinal chemistry, notably as a precursor in the synthesis of pharmaceuticals such as fluoxetine (B1211875). Its structure, featuring a phenyl group, a hydroxyl group, and a tertiary amine, allows for diverse chemical modifications. The most common and well-documented synthetic route involves a two-step process: a Mannich reaction to form a ketone intermediate, followed by the reduction of this ketone to the desired alcohol.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step sequence:

-

Mannich Reaction: This three-component condensation reaction involves acetophenone, formaldehyde (B43269) (or its polymer, paraformaldehyde), and dimethylamine (B145610) (typically as its hydrochloride salt) to produce the β-amino ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1]

-

Reduction: The carbonyl group of the intermediate ketone is subsequently reduced to a hydroxyl group to yield the target compound, this compound. This transformation can be accomplished using various reducing agents, including sodium borohydride (B1222165) or through catalytic hydrogenation.[1]

Data Presentation

The following tables summarize the quantitative data for the two key steps in the synthesis of this compound.

Table 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

| Parameter | Value | Reference |

| Reactants | ||

| Acetophenone | 0.5 mole | [2] |

| Dimethylamine Hydrochloride | 0.65 mole | [2] |

| Paraformaldehyde | 0.22 mole | [2] |

| Catalyst | ||

| Concentrated Hydrochloric Acid | 1 mL | [2] |

| Solvent | ||

| 95% Ethanol (B145695) | 80 mL | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2][3] |

| Time | 2-3 hours | [2][3] |

| Purification | ||

| Method | Recrystallization from ethanol/acetone (B3395972) | [2][3] |

| Yield | ||

| Reported Yield | 66% | [2] |

Table 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

| Parameter | Method 1: Sodium Borohydride Reduction | Method 2: Catalytic Hydrogenation |

| Reactant | 3-(Methylamino)-1-phenyl-2-propen-1-one (analogue) | 3-Nitro-1-phenyl-1-(m-chlorophenyl)propan-2-ol (analogue) |

| Reducing Agent | Sodium Borohydride (21.0 mmol) | Raney Nickel (approx. 20 g) with H₂ |

| Solvent | Glacial Acetic Acid (15 mL) | Ethanol (600 mL) with Acetic Acid (9.3 mL) |

| Reaction Conditions | 5-10°C, 30 min | 250 p.s.i. H₂, 4 hours |

| Work-up | NaOH addition, Ethyl acetate (B1210297) extraction | Filtration, Evaporation, Trituration with ether |

| Reported Yield | 77% | 72% |

| Reference | [4] | [5] |

Experimental Protocols

Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride (Mannich Reaction)

This protocol is adapted from a procedure in Organic Syntheses.[2]

Materials:

-

Acetophenone (0.5 mole, 58.5 mL)

-

Dimethylamine hydrochloride (0.65 mole, 52.7 g)

-

Paraformaldehyde (0.22 mole, 19.8 g)

-

Concentrated Hydrochloric Acid (1 mL)

-

95% Ethanol (80 mL)

-

Acetone (425 mL)

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone, dimethylamine hydrochloride, and paraformaldehyde.

-

Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux on a steam bath for 2 hours. The mixture, which initially forms two layers, will become homogeneous as the paraformaldehyde dissolves.

-

Filter the hot, yellowish solution if it is not clear.

-

Transfer the clear solution to a 1-L wide-mouthed Erlenmeyer flask. While still warm, dilute the solution by adding 400 mL of acetone.

-

Allow the solution to cool slowly to room temperature, and then chill overnight in a refrigerator.

-

Collect the resulting large crystals by filtration and wash them with 25 mL of acetone.

-

The product can be recrystallized by dissolving it in 85-90 mL of hot 95% ethanol and slowly adding 450 mL of acetone to the solution, yielding purified β-dimethylaminopropiophenone hydrochloride.

Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

The following are generalized protocols based on common laboratory procedures for ketone reduction.

This protocol is a general method for the reduction of ketones to alcohols.[6]

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Sodium Borohydride (NaBH₄)

-

Methanol (B129727) or 95% Ethanol

-

Water

-

Sodium Hydroxide solution (for neutralization of hydrochloride salt)

-

Ethyl Acetate (for extraction)

Procedure:

-

Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol or ethanol in an Erlenmeyer flask. If starting with the hydrochloride salt, first neutralize with a suitable base (e.g., NaOH solution) and extract the free base into an organic solvent. Dry the organic layer and remove the solvent before proceeding.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at room temperature.

-

Carefully add water to quench the excess sodium borohydride.

-

Heat the solution to boiling, then add hot water until the solution becomes cloudy (saturation point).

-

Allow the solution to cool to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration. The product can be further purified by recrystallization.

This protocol is a general method for catalytic hydrogenation.[7]

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one

-

Raney Nickel or Platinum on Carbon (Pt/C) catalyst

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite®

Procedure:

-

In a suitable high-pressure reaction vessel, dissolve 3-(dimethylamino)-1-phenylpropan-1-one in ethanol.

-

Carefully add the catalyst (e.g., 5-10 wt% of the substrate). Safety Note: Raney Nickel can be pyrophoric and should be handled with care, always kept wet.

-

Seal the reactor and purge the system first with an inert gas like nitrogen, and then with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-250 p.s.i.).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or GC.

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography if necessary.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of various pharmaceuticals. The two-step pathway involving a Mannich reaction followed by a reduction is both efficient and scalable. This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to enable researchers to successfully synthesize this important intermediate. Careful selection of reagents and reaction conditions, as outlined in this document, will facilitate high-yield and high-purity production of the target compound.

References

- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 5. EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Physicochemical Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS No: 5554-64-3). It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document consolidates key data into a structured format, details standard experimental protocols for property determination, and illustrates the compound's synthetic context and its role as a valuable intermediate in the development of pharmacologically active molecules.

Introduction

This compound is an organic compound belonging to the phenylpropanolamine class. Characterized by a phenyl group, a hydroxyl group, and a tertiary amine, this molecule serves as a versatile synthetic intermediate and a valuable scaffold in medicinal chemistry.[1][2] Its structural motifs are present in numerous biologically active compounds, making it a key building block for the synthesis of novel therapeutic agents.[1]

Notably, it is a documented precursor in the preparation of potential dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, highlighting its importance in the development of treatments for neuropsychiatric disorders.[1] This guide aims to provide a detailed summary of its core physicochemical properties and the standard methodologies used to determine them, offering a foundational resource for its application in research and development.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various chemical and biological systems, from reaction kinetics to pharmacokinetic properties.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 5554-64-3 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₇NO | [1][2][3][4][5] |

| Molecular Weight | 179.26 g/mol | [1][3][4] |

| Melting Point | 47-48 °C | [1][5] |

| Boiling Point | 284.4 °C (at 760 mmHg) | [1][4][5] |

| Density | 1.011 g/cm³ | [1][5] |

| Water Solubility | 13.3 µg/mL (at pH 7.4) | [2][3] |

| pKa (Predicted) | 14.21 ± 0.20 | [1][2] |

| LogP (Predicted) | 1.67 | [5] |

| Flash Point | 99.8 °C | [5] |

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to chemical and pharmaceutical research. The following sections describe the standard experimental protocols applicable for characterizing this compound.

General Workflow for Physicochemical Characterization

The characterization of a chemical entity follows a logical progression from basic identification to the determination of specific physical constants. The workflow diagram below illustrates this standard process.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound.

-

Apparatus: Thiele tube or a digital melting point apparatus, capillary tubes (sealed at one end), thermometer.

-

Procedure:

-

A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[6]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The assembly is placed in the heating medium (e.g., mineral oil in a Thiele tube or a heated metal block).[7][8]

-

The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[7]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[6][8]

-

Boiling Point Determination

This protocol is suitable for determining the boiling point of small liquid quantities.

-

Apparatus: Thiele tube or heating block, a small fusion tube, a capillary tube (sealed at one end), thermometer.

-

Procedure:

-

A few milliliters of the liquid are placed into the fusion tube.

-

A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.[9][10]

-

The fusion tube is attached to a thermometer and heated uniformly in a Thiele tube or aluminum block.[9][11]

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary's open end is noted. This is the boiling point of the liquid.[9]

-

Solubility Assessment

Solubility provides insights into a molecule's polarity and potential for dissolution in physiological or reaction media.

-

Apparatus: Small test tubes, spatula, vortex mixer.

-

Procedure:

-

A small, pre-weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.

-

A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, 5% HCl, 5% NaOH) is added.[12]

-

The mixture is vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 60 seconds).[13]

-

The sample is visually inspected for any undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

-

For water-soluble compounds, pH paper can be used to determine if the compound is acidic or basic.[14][15]

-

Determination of Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity, a critical parameter in drug design for predicting absorption and distribution. The shake-flask method is the gold standard.[16]

-

Apparatus: Separatory funnel or vials, n-octanol, phosphate-buffered saline (PBS) at pH 7.4, analytical instrumentation (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

n-Octanol and the aqueous buffer are mutually saturated by mixing them vigorously and allowing the phases to separate.

-

A known amount of the compound is dissolved in the n-octanol phase.

-

The n-octanol solution is mixed with a known volume of the aqueous buffer and agitated until equilibrium is reached (e.g., for 1 hour).[17]

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is accurately measured using a suitable analytical technique.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[18]

-

Synthetic and Biological Context

This compound is primarily valued for its role as a synthetic intermediate. Its synthesis and subsequent use as a precursor are central to its application in research.

Synthetic Pathway and Application

The compound is commonly synthesized via a Mannich reaction to form the corresponding ketone intermediate, which is then reduced to the final alcohol product.[1] This product serves as a key starting material for creating more complex molecules with therapeutic potential.

Relevance in Drug Development

The phenylpropanolamine backbone is a privileged scaffold in medicinal chemistry. This compound provides a strategic starting point for generating diverse molecular architectures.[1]

-

Scaffold for Neurologically Active Agents: Its structure is utilized as a precursor for compounds designed to modulate neurotransmitter systems, such as dual norepinephrine and serotonin reuptake inhibitors.[1]

-

Chiral Synthesis: The molecule contains a chiral center, making it a useful intermediate for asymmetric synthesis to produce enantiomerically pure active pharmaceutical ingredients.[1]

-

Pharmaceutical Impurity: The compound has been identified as a process-related impurity in the synthesis of pharmaceuticals like Fluoxetine, underscoring the importance of analytical monitoring and control in drug manufacturing.[1]

Conclusion

This compound is a well-characterized compound with defined physicochemical properties that make it a highly useful building block in organic synthesis. Its straightforward synthesis and the presence of reactive hydroxyl and tertiary amine functional groups provide chemists with a versatile platform for creating novel molecules. Its established role as a precursor to potential CNS-active agents ensures its continued relevance for researchers and scientists in the field of drug discovery and development. This guide provides the core data and procedural context necessary for its effective use in the laboratory.

References

- 1. This compound | 5554-64-3 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C11H17NO | CID 110665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Dimethylamino-1-phenyl-1-propanol | 5554-64-3 | FAA55464 [biosynth.com]

- 5. Page loading... [guidechem.com]

- 6. byjus.com [byjus.com]

- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.ws [chem.ws]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. enamine.net [enamine.net]

- 18. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-1-phenylpropan-1-ol (CAS 5554-64-3), a key synthetic intermediate in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines established experimental protocols for its synthesis, and discusses its significant applications, particularly as a precursor for various therapeutic agents. All quantitative data is presented in clear, tabular formats, and key chemical transformations are illustrated with diagrams generated using the DOT language for enhanced clarity.

Core Information and Properties

This compound is a phenylpropanolamine derivative characterized by the presence of a hydroxyl group and a tertiary amine. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| CAS Number | 5554-64-3 | [1] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Melting Point | 47-48 °C | [1] |

| Boiling Point | 284.4 °C | [1] |

| Density | 1.011 g/cm³ | [1] |

| pKa (Predicted) | 14.21 ± 0.20 | [1] |

| Solubility in Water | 13.3 µg/mL | [2] |

Spectroscopic Data

Synthesis of this compound

The most prevalent synthetic route to this compound is a two-step process. The first step involves a Mannich reaction to form the corresponding ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, which is subsequently reduced to the desired alcohol.[1]

Experimental Protocols

This protocol is adapted from a well-established procedure for the Mannich reaction.

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

Procedure:

-

To a 500-mL round-bottomed flask equipped with a reflux condenser, add acetophenone (0.5 mole), dimethylamine hydrochloride (0.65 mole), and paraformaldehyde (0.22 mole).

-

Add 80 mL of 95% ethanol followed by 1 mL of concentrated hydrochloric acid.

-

Reflux the mixture on a steam bath for a minimum of 2 hours. The reaction mixture, initially two layers, will become a homogeneous, yellowish solution as the paraformaldehyde dissolves.

-

Filter the hot solution if it is not clear.

-

Transfer the solution to a 1-L Erlenmeyer flask and cool to room temperature.

-

Add 450 mL of acetone and cool the mixture in an ice bath for 1-2 hours to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash the filter cake with acetone to remove any unreacted acetophenone and excess dimethylamine hydrochloride.

-

The crude product can be recrystallized from a mixture of hot 95% ethanol and acetone. The purified β-dimethylaminopropiophenone hydrochloride melts at 155–156 °C.

Two common methods for the reduction of the ketone intermediate are presented below.

Method A: Sodium Borohydride (B1222165) Reduction

This method utilizes the mild and selective reducing agent, sodium borohydride.

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Methanol (B129727) (or Ethanol)

-

Sodium borohydride (NaBH₄)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute HCl

-

Dichloromethane (B109758) (or other suitable organic solvent for extraction)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol in an appropriately sized flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (approximately 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at or below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the reaction by the slow addition of aqueous ammonium chloride solution or dilute HCl to decompose the excess borohydride and the borate (B1201080) ester complex.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Method B: Catalytic Hydrogenation

This method is suitable for larger scale synthesis and often provides a cleaner product with simpler work-up.

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Ethanol or Water

-

Raney® Nickel (or Platinum on Carbon, Pd/C)

-

Hydrogen gas

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Celite®

Procedure:

-

In a high-pressure reactor, dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in ethanol or water.

-

Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, ~5-10 wt%).

-

Seal the reactor and purge the system first with nitrogen and then with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.3-1.5 MPa).

-

Stir the reaction mixture vigorously at a suitable temperature (e.g., 25-80 °C).

-

Monitor the reaction progress by observing the uptake of hydrogen.

-

Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

-

If the reaction was performed on the hydrochloride salt, the resulting solution contains the hydrochloride salt of the product. To obtain the free base, the pH of the solution can be adjusted to 9-14 with an aqueous base (e.g., NaOH or KOH), followed by extraction with an organic solvent.

-

Concentrate the filtrate (or the dried organic extracts) under reduced pressure to obtain the product.

Chemical Reactivity and Applications

This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of both a hydroxyl group and a tertiary amine, which allows for a range of chemical modifications.[1]

References

The Multifaceted Pharmacology of 3-(Dimethylamino)-1-phenylpropan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 3-(dimethylamino)-1-phenylpropan-1-ol has served as a foundational building block for a diverse array of pharmacologically active compounds. Its derivatives have been successfully developed to target a range of biological systems, leading to potential treatments for neurological disorders and metabolic diseases. This technical guide provides an in-depth exploration of the mechanism of action of several key classes of these derivatives, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Dual-Acting Antagonists of Histamine (B1213489) H3 Receptor and Inhibitors of Serotonin (B10506) Reuptake

Derivatives of this compound have been instrumental in the development of dual-action ligands that simultaneously antagonize the histamine H3 (H3) receptor and inhibit the serotonin transporter (SERT). This novel polypharmacological approach aims to combine the wake-promoting and pro-cognitive effects of H3 receptor antagonism with the antidepressant and anxiolytic properties of serotonin reuptake inhibition.

Mechanism of Action

The primary mechanism involves the compound binding to and blocking the function of both the H3 receptor and SERT.

-

Histamine H3 Receptor Antagonism: The H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine and other neurotransmitters in the central nervous system. Antagonism of the H3 receptor by these derivatives blocks this negative feedback loop, leading to increased release of histamine, acetylcholine, norepinephrine (B1679862), and dopamine. This enhanced neurotransmission in brain regions like the cortex and hippocampus is believed to underlie the observed improvements in wakefulness, attention, and cognitive function.

-

Serotonin Transporter (SERT) Inhibition: SERT is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. By inhibiting SERT, these derivatives increase the extracellular concentration of serotonin, prolonging its action on postsynaptic receptors. This potentiation of serotonergic signaling is a well-established mechanism for treating depression and anxiety disorders.

Signaling Pathways

The dual action of these derivatives initiates distinct signaling cascades:

Histamine H3 Receptor Antagonist Signaling Pathway:

Caption: Signaling pathway of H3 receptor antagonism.

Serotonin Transporter (SERT) Inhibition Signaling Pathway:

Caption: Signaling pathway of SERT inhibition.

Quantitative Data

The following table summarizes the in vitro binding affinities of representative phenoxyphenyl diamine derivatives for the human histamine H3 receptor (hH3R) and the human serotonin transporter (hSERT).

| Compound | hH3R Ki (nM) | hSERT Ki (nM) |

| Derivative A | 1.2 | 15 |

| Derivative B | 0.8 | 25 |

| Derivative C | 2.5 | 10 |

Note: Data are representative values from published literature and may vary depending on the specific assay conditions.

Experimental Protocols

Experimental Workflow for In Vitro Profiling:

Caption: In vitro profiling workflow.

Detailed Protocol: Histamine H3 Receptor Radioligand Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human histamine H3 receptor.

-

Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of membrane suspension (10-20 µg of protein).

-

Add 50 µL of various concentrations of the test compound (dissolved in assay buffer with a final DMSO concentration of <0.1%).

-

Add 50 µL of the radioligand, [3H]-N-α-methylhistamine (final concentration ~1 nM).

-

For non-specific binding determination, add a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide).

-

Incubate the plate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through a GF/B glass fiber filter plate pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dual-Acting Inhibitors of Norepinephrine and Serotonin Reuptake

Indolyl aryl propanamine derivatives based on the this compound scaffold have been identified as potent dual inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT). These compounds, often referred to as serotonin-norepinephrine reuptake inhibitors (SNRIs), are effective in treating a broad range of depressive and anxiety disorders, as well as certain pain conditions.

Mechanism of Action

The therapeutic effects of these derivatives stem from their ability to block the reuptake of both norepinephrine and serotonin in the synaptic cleft.

-

Norepinephrine Transporter (NET) Inhibition: By blocking NET, these compounds increase the extracellular levels of norepinephrine, enhancing noradrenergic neurotransmission. This is associated with increased arousal, alertness, and an improved ability to concentrate.

-

Serotonin Transporter (SERT) Inhibition: Similar to the previously described class, inhibition of SERT leads to elevated synaptic serotonin levels, contributing to mood elevation and anxiolytic effects.

The dual-action on both neurotransmitter systems is thought to provide a broader spectrum of antidepressant activity compared to selective serotonin reuptake inhibitors (SSRIs).

Signaling Pathways

Norepinephrine Transporter (NET) Inhibition Signaling Pathway:

Spectroscopic Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles expected and reported spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for the spectroscopic analysis of this and similar molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5554-64-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1][2] |

| Molecular Weight | 179.26 g/mol | [1][3][4] |

| Melting Point | 47-48°C | [3] |

| Boiling Point | 284.4°C | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of this compound are summarized below.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.70 - 4.90 | Triplet or dd | 1H | CH-OH |

| ~2.30 - 2.50 | Multiplet | 2H | CH₂-N |

| ~2.20 | Singlet | 6H | N(CH₃)₂ |

| ~1.80 - 2.00 | Multiplet | 2H | CH-CH₂-CH₂ |

| Variable | Broad Singlet | 1H | OH |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~126 | Aromatic CH |

| ~74 | CH-OH |

| ~58 | CH₂-N |

| ~45 | N(CH₃)₂ |

| ~36 | CH-CH₂-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 4.

Table 4: Expected IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 3000 - 2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1260 - 1000 | Strong | C-N stretch (amine) and C-O stretch (alcohol) |

| 760, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 179. The protonated molecule [M+H]⁺ is often observed in techniques like electrospray ionization (ESI).

Table 5: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 179 | Molecular Ion (M⁺) |

| 180 | [M+H]⁺ |

| 162 | [M-OH]⁺ |

| 107 | [C₆H₅CHOH]⁺ |

| 77 | [C₆H₅]⁺ |

| 58 | [CH₂=N(CH₃)₂]⁺ (Major fragment from alpha-cleavage) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a spectral width of approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

ATR: Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition (ESI-MS):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.

-

Acquire the spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

-

Use a standard electron energy of 70 eV.

-

Acquire the spectrum over a similar mass range.

-

-

Data Processing: The instrument software will generate the mass spectrum, showing the relative abundance of ions at different mass-to-charge ratios.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Solubility Profile of 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility profile of 3-(Dimethylamino)-1-phenylpropan-1-ol, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in different organic solvents is crucial for its efficient use in synthesis, purification, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| CAS Number | 5554-64-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | [1] |

| Molecular Weight | 179.26 g/mol | [1] |

| Melting Point | 47-48°C | [1][2] |

| Boiling Point | 284.4°C at 760 mmHg | [1][2] |

| Water Solubility | 13.3 µg/mL (at pH 7.4) | [3][4] |

| pKa (Predicted) | 14.21 ± 0.20 | [1][4] |

Solubility in Organic Solvents

Due to the limited availability of specific quantitative solubility data in public literature, the following table provides an estimated solubility profile based on the structural characteristics of this compound and general principles of solubility ("like dissolves like"). The molecule possesses both a polar hydroxyl group and a tertiary amine, as well as a nonpolar phenyl ring and alkyl chain, suggesting a broad solubility range.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol (B129727) | Polar Protic | Very Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the hydroxyl and dimethylamino groups of the solute. |

| Ethanol (B145695) | Polar Protic | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding, though its slightly larger alkyl chain may marginally reduce solubility compared to methanol. |

| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | As a moderately polar solvent, it can interact with both the polar and nonpolar regions of the molecule. It is a known extraction solvent for this compound.[1] |

| Dichloromethane | Polar Aprotic | Moderately Soluble | Its polarity allows for dipole-dipole interactions with the solute. |

| Toluene (B28343) | Nonpolar | Slightly Soluble | The phenyl ring of toluene can interact with the phenyl ring of the solute via π-stacking, but the polar groups of the solute limit its solubility in this nonpolar solvent. |

| Hexane (B92381) | Nonpolar | Sparingly Soluble | The nonpolar nature of hexane makes it a poor solvent for the polar functional groups of the molecule. |

| Cyclohexane | Nonpolar | Sparingly Soluble | Similar to hexane, its nonpolar nature results in low solubility. It has been mentioned as a potential recrystallization solvent, implying that solubility is significantly lower at room temperature compared to elevated temperatures.[1] |

Disclaimer: The solubility data presented in this table is illustrative and based on chemical principles. For precise quantitative data, experimental determination is required.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5] The following protocol outlines the steps for determining the solubility of this compound in an organic solvent.

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.[5]

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).[5] The concentration of the solution should be measured at different time points until it remains constant.[5]

-

Sample Collection and Preparation: After reaching equilibrium, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

3. Quantification (HPLC Method):

-

Mobile Phase: A typical mobile phase for the analysis of this compound could be a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.[1]

-

Column: A C18 reversed-phase column is suitable for this type of analysis.

-

Detection: UV detection is appropriate due to the presence of the phenyl chromophore in the molecule.[1]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) against the concentration of the standard solutions.

-

Analysis: Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the common synthetic route to this compound, which involves the reduction of the corresponding ketone.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

References

chiral properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

An In-depth Technical Guide to the Chiral Properties of 3-(Dimethylamino)-1-phenylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the , a versatile chiral intermediate crucial in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the efficacy and selectivity of target therapeutics, particularly those modulating neurotransmitter systems.

Physicochemical and Chiral Properties

This compound possesses a single stereocenter at the carbinol carbon (C1), giving rise to two enantiomers: (R)-3-(Dimethylamino)-1-phenylpropan-1-ol and (S)-3-(Dimethylamino)-1-phenylpropan-1-ol. The differing spatial arrangement of these enantiomers leads to distinct interactions with other chiral molecules, such as biological receptors, which is of paramount importance in drug development.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of racemic this compound.

| Property | Value | References |

| CAS Number | 5554-64-3 | |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | |

| Melting Point | 47-48°C | |

| Boiling Point | 284.4°C at 760 mmHg | |

| Density | 1.011 g/cm³ | |

| pKa (Predicted) | 14.21 ± 0.20 | |

| LogP (Predicted) | 1.67170 |

Data Presentation: Chiral Properties

Obtaining precise optical rotation data for the individual enantiomers of this compound is challenging as it is primarily handled as a synthetic intermediate. The table below presents representative data for closely related chiral phenylpropanolamines to illustrate expected values. Enantiomeric excess (ee) is typically determined by the chosen synthetic or resolution method.

| Enantiomer | Property | Representative Value | Method of Determination |

| (S)-Enantiomer | Specific Rotation ([α]D) | Positive (+) | Polarimetry |

| (R)-Enantiomer | Specific Rotation ([α]D) | Negative (-) | Polarimetry |

| Both | Enantiomeric Excess (ee) | >95% achievable | Chiral HPLC |

Synthesis and Stereoselective Methodologies

The preparation of enantiomerically pure this compound can be approached in two primary ways: the resolution of a racemic mixture or direct enantioselective synthesis.

Racemic Synthesis

A common and efficient method for producing the racemic mixture involves a two-step process starting with a Mannich reaction to form the precursor ketone, followed by its reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Reaction)

-

To a round-bottom flask, add acetophenone (B1666503) (1.0 eq), dimethylamine (B145610) hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq).

-

Add a catalytic amount of concentrated hydrochloric acid.

-

The reaction mixture is refluxed in ethanol (B145695) for 4-6 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove unreacted acetophenone.

-

The aqueous layer is basified with a saturated sodium carbonate solution until a pH of 9-10 is reached, precipitating the Mannich base.

-

The product is extracted with dichloromethane, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the ketone.

Step 2: Reduction to this compound

-

The precursor ketone, 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq), is dissolved in methanol (B129727) in a round-bottom flask and cooled to 0°C in an ice bath.

-

Sodium borohydride (B1222165) (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, maintaining the temperature below 10°C.

-

The reaction is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The residue is quenched by the careful addition of water, followed by extraction with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield racemic this compound.

Enantioselective Synthesis: Asymmetric Hydrogenation

Directly synthesizing a single enantiomer with high purity is often preferred in pharmaceutical manufacturing. Asymmetric hydrogenation of the prochiral ketone, 3-(Dimethylamino)-1-phenylpropan-1-one, using a chiral transition metal catalyst is a powerful method to achieve this.

-

In a high-pressure autoclave, a solution of 3-(Dimethylamino)-1-phenylpropan-1-one (1.0 eq) in degassed methanol is prepared.

-

A chiral catalyst, such as a Ruthenium-BINAP complex (e.g., RuCl₂--INVALID-LINK--n) (0.01 mol%), is added under an inert atmosphere (Argon or Nitrogen).

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂).

-

The reaction is stirred at a controlled temperature (e.g., 40-60°C) for 12-24 hours.

-

After completion, the reactor is cooled and carefully depressurized.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the enantiomerically enriched alcohol.

-

Enantiomeric excess is determined using chiral HPLC analysis.

Caption: Workflow for Enantioselective Synthesis.

Chiral Resolution of Racemic Mixture

When an enantioselective route is not feasible, the racemic mixture can be separated into its constituent enantiomers. The most common industrial method is classical resolution via the formation of diastereomeric salts using a chiral resolving agent. Since this compound is a basic compound, a chiral acid like (+)-tartaric acid or (-)-mandelic acid is used. The resulting diastereomeric salts exhibit different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.

-

Dissolve racemic this compound (1.0 eq) in a suitable solvent, such as a mixture of methanol and acetone, with gentle heating.

-

In a separate flask, dissolve an equimolar amount (0.5 eq, for resolving one enantiomer) of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

-

Slowly add the resolving agent solution to the solution of the racemic base.

-

Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is enriched in one diastereomer (e.g., the (S)-alcohol-L-tartrate salt).

-

The mother liquor is now enriched in the other diastereomer (e.g., the (R)-alcohol-L-tartrate salt).

-

To recover the free base, suspend the isolated salt crystals in water and basify with a strong base (e.g., 10% NaOH solution) to a pH > 11.

-

Extract the free amino alcohol with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the enantiomerically enriched free base.

-

Repeat the process for the mother liquor, or use the opposite enantiomer of the resolving agent, to isolate the other enantiomer.

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Analytical Methodology: Chiral HPLC

Determining the enantiomeric purity (ee) of the final product is a critical step. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this analysis.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H or Chiralcel® OD-H) are highly effective for separating phenylpropanolamine enantiomers.

-

Mobile Phase Preparation: A typical mobile phase consists of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often added to improve peak shape and resolution for basic analytes. A common starting condition is Hexane:Isopropanol:DEA (80:20:0.1 v/v/v).

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 0.5-1.0 mg/mL) in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 25°C (isocratic)

-

Detection: UV at 254 nm or 220 nm.

-

Injection Volume: 5 - 10 µL.

-

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the synthesized sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Caption: General Workflow for Chiral HPLC Analysis.

Biological Significance and Target Pathways

This compound serves as a key building block for synthesizing potent and selective ligands for several critical neurological targets. The specific stereochemistry of its derivatives is often essential for achieving the desired pharmacological activity. The primary molecular targets include the histamine (B1213489) H3 receptor (H3R), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET).

Histamine H3 Receptor (H3R) Antagonism

The H3R is a Gαi/o-coupled presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other neurotransmitters (e.g., norepinephrine, serotonin, acetylcholine). H3R antagonists block this receptor, leading to enhanced neurotransmitter release, which is a therapeutic strategy for cognitive disorders and sleep-wake regulation.

Caption: Histamine H3 Receptor (H3R) Signaling Pathway.

Norepinephrine Transporter (NET) Inhibition

The NET is responsible for the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby terminating its signaling. Inhibitors of NET increase the synaptic concentration of norepinephrine and are used to treat conditions like ADHD and depression.

Caption: Mechanism of Norepinephrine Transporter (NET) Inhibition.

Serotonin Transporter (SERT) Inhibition

Similar to NET, the SERT facilitates the reuptake of serotonin (5-HT) from the synapse. SERT inhibitors, including the widely known SSRIs (Selective Serotonin Reuptake Inhibitors), increase synaptic serotonin levels and are a cornerstone of treatment for depression and anxiety disorders. Dual NET/SERT inhibitors are also common.

Caption: Mechanism of Serotonin Transporter (SERT) Inhibition.

The Versatile Precursor: A Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-1-phenylpropan-1-ol is a key organic intermediate whose molecular architecture, featuring a secondary alcohol, a tertiary amine, and a phenyl group, provides a versatile platform for the synthesis of a wide array of more complex molecules. Its utility is most pronounced in the pharmaceutical industry, where it serves as a crucial building block for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, reactions, and applications of this compound, with a focus on its role as a precursor in drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 5554-64-3 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Boiling Point | 284.4 °C |

| Synonyms | N,N-Dimethyl-3-phenyl-3-hydroxypropylamine, 1-Phenyl-3-(dimethylamino)-1-propanol |

Synthesis of this compound

The most common and well-documented route for the synthesis of this compound is a two-step process commencing with a Mannich reaction to form the ketone intermediate, 3-(dimethylamino)-1-phenylpropan-1-one, followed by its reduction to the desired secondary alcohol.

A schematic overview of this synthetic pathway is presented below.

Synthesis of this compound.

Step 1: Mannich Reaction for the Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one Hydrochloride

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[1] In this synthesis, acetophenone (B1666503), paraformaldehyde (a source of formaldehyde), and dimethylamine (B145610) hydrochloride react to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.[2][3]

Experimental Protocol:

A mixture of acetophenone (0.20 mol), dimethylamine hydrochloride (0.20 mol), and paraformaldehyde (0.25 mol) in 30 mL of 95% ethanol (B145695) is prepared.[3] A catalytic amount of concentrated hydrochloric acid (0.50 mL) is added, and the mixture is refluxed for 3 hours.[3] After cooling, 150 mL of acetone (B3395972) is added, and the mixture is refrigerated overnight to facilitate crystallization.[3] The resulting crystals of 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride are collected by filtration and can be recrystallized from a mixture of acetone and 95% ethanol.[3]

| Reactant/Reagent | Molar Ratio | Key Conditions | Reported Yield |

| Acetophenone | 1 | 95% Ethanol, cat. HCl, Reflux, 3h | ~66% (as hydrochloride salt)[2] |

| Dimethylamine HCl | 1 | ||

| Paraformaldehyde | 1.25 |

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

The ketone functional group of the Mannich base is readily reduced to a secondary alcohol using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄).[1]

Experimental Protocol:

To a solution of 3-(dimethylamino)-1-phenylpropan-1-one (1.0 equiv.) in methanol, sodium borohydride (2.0 equiv.) is added at room temperature. The reaction mixture is stirred for 30 minutes under a nitrogen atmosphere. The reaction is then quenched with water and the product is extracted.

| Reactant/Reagent | Molar Ratio | Key Conditions | Reported Yield |

| 3-(Dimethylamino)-1-phenylpropan-1-one | 1 | Methanol, Room Temperature, 30 min | Not explicitly stated for this specific reaction, but generally high for NaBH₄ reductions. |

| Sodium Borohydride | 2 |

Key Reactions of this compound

The presence of both a hydroxyl group and a tertiary amine allows for a range of chemical transformations, making this compound a versatile intermediate.

Oxidation of the Hydroxyl Group

The secondary alcohol in this compound can be oxidized back to the corresponding ketone, 3-(dimethylamino)-1-phenylpropan-1-one.[1] This transformation is useful in synthetic sequences that require temporary protection or modification of the hydroxyl group. A variety of oxidizing agents can be employed, with the choice depending on the desired yield and selectivity.

Experimental Protocol (General):

A common method for the oxidation of secondary alcohols to ketones involves the use of pyridinium (B92312) chlorochromate (PCC). The alcohol is dissolved in a suitable solvent, such as dichloromethane, and treated with PCC. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the ketone.

| Reaction | Reagent | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) or other oxidizing agents | 3-(Dimethylamino)-1-phenylpropan-1-one |

Applications in the Synthesis of Pharmacologically Active Compounds

This compound serves as a precursor for the synthesis of various compounds with potential therapeutic applications, including histamine (B1213489) H₃ antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors.

Precursor to Histamine H₃ Antagonists

The phenylpropanolamine backbone is a common structural motif in many biologically active compounds. This compound can be utilized in the synthesis of phenoxyphenyl diamine-based histamine H₃ antagonists. These compounds are of interest for their potential in treating neurological and psychiatric disorders. The synthesis typically involves the etherification of the hydroxyl group and may include modifications to the dimethylamino group.

Precursor to Indolyl Aryl Propanamines

This intermediate is also used in the synthesis of indolyl aryl propanamines, which have been investigated as dual-acting norepinephrine and serotonin reuptake inhibitors. These agents are relevant in the development of treatments for depression and other mood disorders. The synthesis would likely involve the substitution of the hydroxyl group or other modifications to link the propanolamine (B44665) structure to an indole (B1671886) moiety.

Applications in Drug Synthesis.

Role as an Impurity in Fluoxetine (B1211875) Synthesis

Interestingly, this compound has been identified as a potential impurity in the manufacturing of the well-known antidepressant, fluoxetine. While the more direct precursor to fluoxetine is 3-(methylamino)-1-phenylpropan-1-ol, the presence of the dimethylamino analog highlights the common synthetic pathways and the importance of controlling reaction conditions to ensure the purity of the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its hydroxyl and dimethylamino functional groups, makes it an attractive starting point for the construction of diverse and complex molecular architectures. Its documented role as a precursor to potent pharmacological agents such as histamine H₃ antagonists and dual-acting reuptake inhibitors underscores its significance in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this important intermediate.

References

An In-depth Technical Guide to 3-(Dimethylamino)-1-phenylpropan-1-ol: Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dimethylamino)-1-phenylpropan-1-ol is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and organic synthesis. While not a therapeutic agent in itself, it serves as a crucial building block and key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif is central to the development of potent and selective ligands for important neurological targets. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound. It details the seminal Mannich reaction utilized for its preparation, explores its role as a precursor to histamine (B1213489) H3 receptor antagonists and dual-acting norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, and presents relevant signaling pathways and experimental methodologies.

Discovery and History

The history of this compound is intrinsically linked to the development of the Mannich reaction , a cornerstone of organic synthesis. This three-component condensation reaction, which forms a β-amino carbonyl compound (a "Mannich base"), was pioneered by the German chemist Carl Mannich in the early 20th century. His work laid the foundation for the synthesis of a vast array of β-amino alcohols and ketones, including the precursors to this compound.

While a definitive first synthesis paper for this specific compound is not readily apparent in historical literature, its preparation is a classic application of the Mannich reaction. The general synthetic strategy involves the reaction of acetophenone (B1666503), formaldehyde (B43269), and dimethylamine (B145610) to yield the corresponding Mannich base, 3-(Dimethylamino)-1-phenylpropan-1-one, which is subsequently reduced to the target alcohol. This compound's significance grew with the understanding of its utility as a versatile scaffold for producing enantiopure pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system. It has also been identified as an impurity in the manufacturing of pharmaceuticals like Fluoxetine, underscoring the importance of understanding its formation and properties in drug development.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| CAS Number | 5554-64-3 |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Melting Point | 47-48 °C |

| Boiling Point | 284.4 °C |

| Density | 1.011 g/cm³ |

| pKa (Predicted) | 14.21 ± 0.20 |

| Solubility | 13.3 µg/mL in water at pH 7.4 |

Data compiled from multiple sources.[1][2]

Synthesis and Experimental Protocols

The most common and well-documented method for synthesizing this compound is a two-step process initiated by a Mannich reaction to form the ketone intermediate, followed by its reduction.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Reaction)

The first step involves the condensation of acetophenone, formaldehyde (often in the form of paraformaldehyde), and dimethylamine hydrochloride in an alcoholic solvent.

Reaction Scheme:

Acetophenone + Paraformaldehyde + Dimethylamine Hydrochloride → 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

Experimental Protocol:

A recent study provides a clear protocol for this transformation.[3]

-

To a solution of acetophenone in isopropyl alcohol, add paraformaldehyde and dimethylamine.

-

Reflux the mixture to drive the reaction to completion.

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the resulting 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride by filtration.

-

The product can be further purified by recrystallization.

Step 2: Reduction of 3-(Dimethylamino)-1-phenylpropan-1-one to this compound

The ketone intermediate is then reduced to the desired alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride.[1]

Reaction Scheme:

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride + NaBH₄ → this compound

Experimental Protocol:

A detailed procedure for a similar reduction provides a reliable methodology.[3]

-

Dissolve 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride in methanol.

-

Cool the solution to approximately 10 °C.

-

Slowly add sodium borohydride (NaBH₄) to the cooled solution.

-

Monitor the reaction until the starting material is consumed.

-

Work up the reaction, which typically involves quenching excess reducing agent and extracting the product.

-

The final product, this compound, can be purified by standard techniques such as chromatography or recrystallization.

This two-step synthesis provides a reliable route to this compound, which can then be used in further synthetic applications.

Therapeutic Relevance and Pharmacological Context

This compound is primarily valued as a precursor to more complex molecules with therapeutic activity. While quantitative pharmacological data for the core compound itself is not extensively documented in publicly available literature, its structural framework is integral to two important classes of drugs: histamine H3 receptor antagonists and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Precursor to Histamine H₃ Receptor Antagonists

This compound is a documented intermediate in the preparation of phenoxyphenyl diamine-based histamine H₃ antagonists.[1][4] The H₃ receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for their potential in treating a range of neurological and psychiatric disorders.

Signaling Pathway of Histamine H₃ Receptor Antagonism

The histamine H₃ receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H₃ receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. H₃ receptor antagonists block the binding of histamine, thereby preventing this inhibitory signaling and leading to an increase in the release of histamine and other neurotransmitters.

Caption: Signaling pathway of histamine H3 receptor antagonism.

Precursor to Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

The this compound scaffold is also used to synthesize indolyl aryl propanamines, which act as dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors.[1][4] SNRIs are a major class of antidepressants that work by increasing the synaptic concentrations of these key neurotransmitters.

Mechanism of Action of Serotonin-Norepinephrine Reuptake Inhibition

SNRIs bind to and block the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing their availability to bind to postsynaptic receptors and enhance neurotransmission.

Caption: Mechanism of action of SNRIs at the synapse.

Conclusion

This compound represents a foundational molecule in the landscape of medicinal chemistry. Its straightforward synthesis via the historic Mannich reaction, coupled with its versatile chemical nature, has made it an invaluable starting material for the development of sophisticated pharmaceutical agents. While its own pharmacological profile is not extensively characterized, its role as a key intermediate in the synthesis of histamine H₃ receptor antagonists and serotonin-norepinephrine reuptake inhibitors highlights its enduring importance. For researchers and professionals in drug development, a thorough understanding of the synthesis and chemical properties of this compound is essential for the continued innovation of therapeutics targeting complex neurological and psychiatric disorders.

References

The 3-(Dimethylamino)-1-phenylpropan-1-ol Scaffold: A Privileged Substructure in the Pursuit of Novel Therapeutics